N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)acetamide
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Overview
Description
N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzo[d]isothiazole moiety, a piperazine ring, and an indane structure, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)acetamide involves multiple steps, typically starting with the preparation of the benzo[d]isothiazole and piperazine intermediates. These intermediates are then coupled with an indane derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. This interaction can modulate various signaling pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of benzo[d]isothiazole and piperazine, such as:
Ziprasidone: A well-known antipsychotic medication.
Risperidone: Another antipsychotic with a similar structure.
Lurasidone: A newer antipsychotic with distinct pharmacological properties.
Uniqueness
N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H28N4OS |
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Molecular Weight |
420.6 g/mol |
IUPAC Name |
N-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-2,3-dihydro-1H-inden-1-yl]acetamide |
InChI |
InChI=1S/C24H28N4OS/c1-17(29)25-22-9-7-19-16-18(6-8-20(19)22)10-11-27-12-14-28(15-13-27)24-21-4-2-3-5-23(21)30-26-24/h2-6,8,16,22H,7,9-15H2,1H3,(H,25,29) |
InChI Key |
IKINOGQZTQWAIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=C1C=CC(=C2)CCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Origin of Product |
United States |
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